2-Cyclopropyl-1-(quinolin-3-yl)ethan-1-one
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Overview
Description
2-Cyclopropyl-1-(quinolin-3-yl)ethan-1-one is a quinoline derivative with a cyclopropyl group attached to the ethanone moiety. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Knoevenagel Condensation: This method involves the condensation of 2-cyclopropylquinoline-3-carbaldehyde with malonic acid derivatives under basic conditions.
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of 2-cyclopropylquinoline-3-boronic acid with an appropriate halide in the presence of a palladium catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Hydrochloric acid, sodium hydroxide, dimethylformamide.
Major Products Formed:
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Cyclopropyl-quinoline-3-ol derivatives.
Substitution: Alkylated quinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Employed in the development of fluorescent materials and organic semiconductors.
Mechanism of Action
The compound exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It may inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
Anti-inflammatory Activity: It may modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Antimicrobial Activity: It may disrupt bacterial cell membranes and interfere with essential metabolic processes.
Comparison with Similar Compounds
2-Cyclopropyl-1-(quinolin-3-yl)ethan-1-one is unique due to its cyclopropyl group, which enhances its biological activity compared to other quinoline derivatives. Similar compounds include:
2-Aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione
2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-ylacrylaldehyde
These compounds share structural similarities but differ in their substituents and biological activities.
Properties
Molecular Formula |
C14H13NO |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-cyclopropyl-1-quinolin-3-ylethanone |
InChI |
InChI=1S/C14H13NO/c16-14(7-10-5-6-10)12-8-11-3-1-2-4-13(11)15-9-12/h1-4,8-10H,5-7H2 |
InChI Key |
ULYCKOZPJHYQAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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